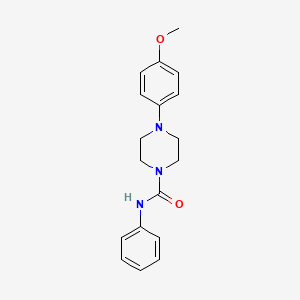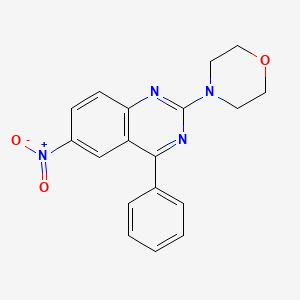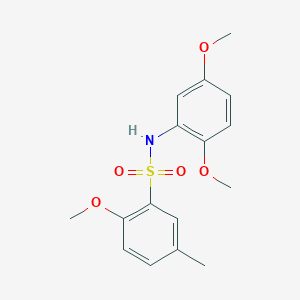
2-(4-tert-butyl-2-methylphenoxy)-N,N-dimethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butyl-2-methylphenoxy)-N,N-dimethylethanamine, commonly known as Tert-butylamine, is a primary amine that has been widely used in chemical synthesis and pharmaceutical research. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Wirkmechanismus
The mechanism of action of Tert-butylamine is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, particularly in the synthesis of organic compounds. Tert-butylamine can also act as a weak base, which can facilitate certain chemical reactions.
Biochemical and Physiological Effects:
Tert-butylamine has not been extensively studied for its biochemical and physiological effects. However, it is known to be a mild irritant to the skin and eyes. It is also classified as a hazardous substance that can cause respiratory and gastrointestinal irritation if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butylamine has several advantages for lab experiments, including its high purity, stability, and low toxicity. It is also readily available and relatively inexpensive. However, it has some limitations, such as its strong odor and its potential to react with certain chemicals, such as acids and oxidizing agents.
Zukünftige Richtungen
There are several future directions for the research and application of Tert-butylamine. One potential area of research is the development of new synthetic methods for Tert-butylamine that are more efficient and environmentally friendly. Another area of research is the exploration of the biochemical and physiological effects of Tert-butylamine, particularly its potential toxicity and carcinogenicity. Additionally, Tert-butylamine could be used as a starting material for the synthesis of novel drugs and agrochemicals with improved efficacy and safety profiles.
Synthesemethoden
Tert-butylamine can be synthesized by several methods, including the reaction of tert-butyl alcohol with ammonia, the reaction of tert-butyl chloride with ammonia, and the reaction of tert-butyl isocyanate with water. Among these methods, the reaction of tert-butyl alcohol with ammonia is the most common and efficient method. This reaction is carried out in the presence of a catalyst, such as platinum, palladium, or nickel, at a temperature of around 200°C and a pressure of around 20 atm.
Wissenschaftliche Forschungsanwendungen
Tert-butylamine has been widely used in scientific research, particularly in the synthesis of pharmaceuticals and agrochemicals. It is an important intermediate in the synthesis of various drugs, including antidepressants, antipsychotics, and antihistamines. Tert-butylamine is also used in the synthesis of herbicides, insecticides, and fungicides.
Eigenschaften
IUPAC Name |
2-(4-tert-butyl-2-methylphenoxy)-N,N-dimethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-12-11-13(15(2,3)4)7-8-14(12)17-10-9-16(5)6/h7-8,11H,9-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYOSVOSXOLKLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7347509 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

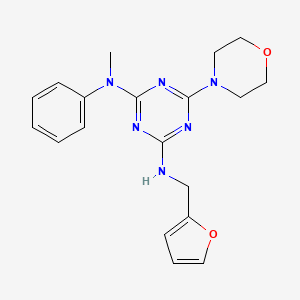
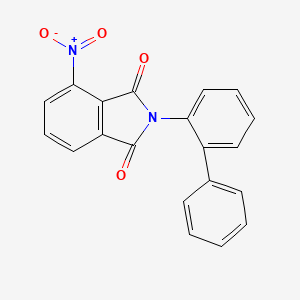
![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5782785.png)
![2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5782792.png)

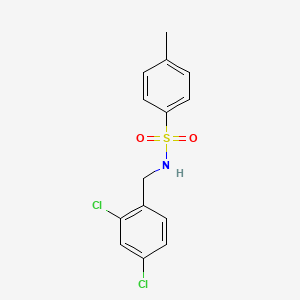

![N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5782820.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-nitrobenzylidene)propanohydrazide](/img/structure/B5782824.png)
